An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-chlorobenzo[b]thiophene
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-chlorobenzo[b]thiophene
For the attention of: Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of 2-Bromo-5-chlorobenzo[b]thiophene in Synthetic Chemistry
In the landscape of modern medicinal chemistry and materials science, the strategic deployment of highly functionalized heterocyclic scaffolds is paramount. Among these, the benzo[b]thiophene core has emerged as a privileged structure, owing to its presence in a multitude of biologically active compounds and organic electronic materials. The subject of this guide, 2-Bromo-5-chlorobenzo[b]thiophene, represents a key building block in this domain. Its specific halogenation pattern offers a versatile platform for further chemical elaboration through a variety of cross-coupling reactions, making a thorough understanding of its physicochemical properties not merely an academic exercise, but a critical prerequisite for its effective and reproducible application in complex synthetic campaigns. This document provides a comprehensive overview of the known properties of 2-Bromo-5-chlorobenzo[b]thiophene and, where experimental data is not publicly available, outlines the established methodologies for their determination.
Molecular Identity and Structural Characteristics
2-Bromo-5-chlorobenzo[b]thiophene is a bicyclic aromatic compound featuring a thiophene ring fused to a benzene ring. The molecule is substituted with a bromine atom at the 2-position of the thiophene ring and a chlorine atom at the 5-position of the benzene ring.
| Property | Value | Source |
| Chemical Name | 2-Bromo-5-chlorobenzo[b]thiophene | - |
| Synonyms | 2-Bromo-5-chloro-1-benzothiophene | [1] |
| CAS Number | 227802-38-2 | [2] |
| Molecular Formula | C₈H₄BrClS | [2] |
| Molecular Weight | 247.54 g/mol | [2] |
| SMILES | Clc1ccc2c(c1)cc(s2)Br | - |
Physicochemical Properties: Knowns and Unknowns
A comprehensive search of the available scientific literature and chemical databases reveals a notable scarcity of experimentally determined physicochemical data for 2-Bromo-5-chlorobenzo[b]thiophene. This is not uncommon for specialized synthetic intermediates. The available information, along with the standard methodologies for determining the unknown properties, is detailed below.
Physical State and Appearance
Based on the properties of analogous compounds, 2-Bromo-5-chlorobenzo[b]thiophene is expected to be a solid at room temperature. Its purity and crystalline form will influence its specific appearance, which is typically a white to off-white or pale yellow powder.
Melting Point
The melting point of a pure crystalline solid is a sharp, well-defined temperature range that is highly sensitive to impurities. As of the latest review, no experimentally determined melting point for 2-Bromo-5-chlorobenzo[b]thiophene has been reported in the public domain.
For a closely related compound, 2-Bromo-5-chloro-3-methylbenzo[b]thiophene , a melting point range of 104 - 107 °C has been reported.[3] The addition of the methyl group will influence the crystal lattice packing and thus the melting point, but this value provides a reasonable, albeit rough, estimate.
The determination of a melting point range is a fundamental technique in chemical analysis, providing a quick and effective assessment of a compound's purity.[4][5][6][7]
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Sample Preparation: A small amount of the dry, crystalline 2-Bromo-5-chlorobenzo[b]thiophene is finely powdered. The open end of a glass capillary tube is pressed into the powder to collect a small sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
-
Heating and Observation: The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute.
-
Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears, and the temperature at which the entire sample has melted. This range is the melting point of the sample. A narrow range (e.g., < 2 °C) is indicative of high purity.
Caption: Workflow for Melting Point Determination.
Boiling Point and Solubility
As with the melting point, the boiling point for 2-Bromo-5-chlorobenzo[b]thiophene is not available in the literature. Given its relatively high molecular weight and aromatic nature, it is expected to have a high boiling point, likely above 300 °C, and would likely require vacuum distillation to prevent decomposition.
The solubility profile is also not experimentally documented. However, based on its structure—a largely nonpolar aromatic system—it is predicted to be:
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Insoluble in water and other polar protic solvents.[3]
-
Soluble in a range of common organic solvents such as dichloromethane, chloroform, tetrahydrofuran (THF), and ethyl acetate.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.
The 1H NMR spectrum of 2-Bromo-5-chlorobenzo[b]thiophene is expected to show signals corresponding to the four aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the halogen substituents and the thiophene ring.
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Expected Chemical Shifts: The protons on the benzothiophene ring system typically appear in the range of 7.0-8.0 ppm. The proton at the 3-position (adjacent to the bromine) is expected to be a singlet, while the three protons on the benzene ring will exhibit a more complex splitting pattern (likely a doublet, a doublet of doublets, and another doublet) due to their coupling with each other. For comparison, in the simpler molecule 2-bromothiophene , the protons appear between 6.8 and 7.2 ppm.[8]
The 13C NMR spectrum will provide information on the eight distinct carbon environments in the molecule.
-
Expected Chemical Shifts: Aromatic carbons typically resonate in the range of 110-150 ppm.[9][10] The carbon atom attached to the bromine (C2) and the carbon atom attached to the chlorine (C5) will have their chemical shifts significantly influenced by these electronegative atoms. Quaternary carbons (those not attached to any protons) will typically show weaker signals.
-
Sample Preparation: Approximately 5-10 mg of 2-Bromo-5-chlorobenzo[b]thiophene is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not provide a reference signal.
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
-
Data Acquisition: For 1H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For 13C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance signal-to-noise.
-
Data Processing: The acquired FID is subjected to a Fourier transform to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.[11][12]
-
Expected Molecular Ion Peak: In an electron ionization (EI) mass spectrum, 2-Bromo-5-chlorobenzo[b]thiophene is expected to show a prominent molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio), the molecular ion will appear as a cluster of peaks. The most abundant peaks would correspond to [C₈H₄79Br35ClS]⁺ at m/z ≈ 246, [C₈H₄81Br35ClS]⁺ and [C₈H₄79Br37ClS]⁺ at m/z ≈ 248, and [C₈H₄81Br37ClS]⁺ at m/z ≈ 250. The characteristic isotopic pattern is a definitive signature for the presence of one bromine and one chlorine atom.
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: The sample molecules are ionized. Common techniques for small molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For high-resolution mass spectrometry (HRMS), the exact mass can be measured with high precision, allowing for the determination of the elemental formula.[13]
Caption: General Workflow for Mass Spectrometry.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is particularly useful for identifying the presence of certain functional groups. For 2-Bromo-5-chlorobenzo[b]thiophene, the IR spectrum would be dominated by absorptions corresponding to the aromatic C-H and C=C bonds.
-
Expected Absorptions:
-
Aromatic C-H stretching: ~3100-3000 cm⁻¹
-
Aromatic C=C stretching: ~1600-1450 cm⁻¹
-
C-S stretching vibrations may also be observable.
-
The C-Br and C-Cl stretching vibrations occur in the fingerprint region (< 1000 cm⁻¹) and can be difficult to assign definitively.
-
Crystallographic Data
The three-dimensional arrangement of atoms in the solid state is determined by single-crystal X-ray diffraction.[14][15][16][17][18] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. At present, the crystal structure of 2-Bromo-5-chlorobenzo[b]thiophene has not been deposited in the Cambridge Structural Database (CSD) or other public repositories.
-
Crystal Growth: The primary and often most challenging step is to grow a single, high-quality crystal of the compound, typically through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The crystal is rotated, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to determine the positions of the atoms in the asymmetric unit. Finally, the structural model is refined to achieve the best possible fit with the experimental data.
Synthetic Utility and Reactivity
2-Bromo-5-chlorobenzo[b]thiophene is primarily utilized as an intermediate in organic synthesis.[2][19][20] The bromine atom at the 2-position is particularly susceptible to a variety of transformations, most notably metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of new carbon-carbon or carbon-heteroatom bonds at this position, enabling the construction of more complex molecules. Its role as an intermediate in the synthesis of potential therapeutics for diabetes and neurological disorders underscores its importance in drug discovery programs.[2][19]
Conclusion
2-Bromo-5-chlorobenzo[b]thiophene is a valuable synthetic intermediate whose full physicochemical characterization is yet to be publicly documented. This guide has synthesized the known structural information and provided a framework for the experimental determination of its key properties. For researchers and developers working with this compound, the protocols and predictive insights contained herein offer a robust starting point for its safe handling, characterization, and effective use in synthetic applications. The elucidation and publication of the missing experimental data would be a valuable contribution to the chemical science community.
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